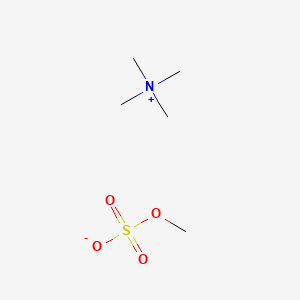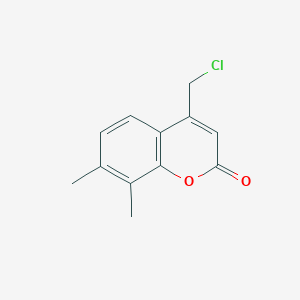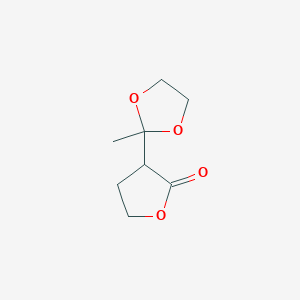
Tetramethylammonium methyl sulphate
Vue d'ensemble
Description
Tetramethylammonium methyl sulfate is a quaternary ammonium compound with the chemical formula C5H15NO4S . It consists of four methyl groups attached to a central nitrogen atom. TMA-MS is commonly used in chemical synthesis and pharmacological research .
Molecular Structure Analysis
The TMA-MS cation has four methyl groups around a central nitrogen atom. It is isoelectronic with neopentane (Me4C). The compound is typically found as a salt, such as tetramethylammonium chloride or tetramethylammonium hydroxide .
Chemical Reactions Analysis
TMA-MS participates in various chemical reactions, including phase-transfer catalysis. Its behavior can be atypical due to the relatively high hydrophilicity of the TMA cation. For more complex anions, salt metathesis reactions are employed to prepare TMA salts .
Applications De Recherche Scientifique
Analytical Pyrolysis
Tetramethylammonium hydroxide (TMAH), a related compound, has been widely used in analytical pyrolysis. It serves as a principal reagent in thermally assisted hydrolysis and methylation (THM) technique, aiding in the analysis of a variety of substances including resins, lipids, wood products, and soils (Challinor, 2001).
Organic Matter Analysis
Different tetramethylammonium salts, including tetramethylammonium acetate and carbonate, have been compared for off-line thermochemolysis of organic matter. These variations influence the type of compounds produced and provide insights into the structural composition of organic materials (Joll et al., 2004).
Selective Methylation
Tetramethylammonium fluoride (TMAF) has been used for the selective methylation of amides, N-heterocycles, thiols, and alcohols. Its simplicity and wide applicability make it a valuable tool in organic synthesis (Cheng et al., 2019).
Fatty Acid Analysis
The use of tetramethylammonium acetate in pyrolytic methylation allows for the discrimination between free and esterified fatty acids. This application is particularly useful in the analysis of wood extracts and other complex mixtures (Hardell & Nilvebrant, 1999).
Hydrogen Bonding Studies
Tetramethylammonium compounds have been studied for their role as proton donors in hydrogen bonding. These studies provide insights into the molecular interactions and structure of various complexes (Koller et al., 1992).
Space Exploration Applications
The search for organic compounds in space exploration benefits from the use of TMAH thermochemolysis. This technique aids in the detection of organics on Mars and other planets, showcasing its versatility and importance in astrobiology (He et al., 2020).
Environmental Applications
Tetramethylammonium hydroxide has been studied for its role in the oxidative degradation of contaminants in wastewater treatment, highlighting its environmental significance (Huang et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl sulfate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CH4O4S/c1-5(2,3)4;1-5-6(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJWEFUHPCKRIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061146 | |
| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium methyl sulphate | |
CAS RN |
811-92-7 | |
| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(4-Methylphenyl)sulfonyl-octylamino]benzoic acid](/img/structure/B1620298.png)
![N-[(benzyloxy)carbonyl]glycylglycylproline](/img/structure/B1620300.png)